
4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, antitumor, and antiviral activities
Métodos De Preparación
The synthesis of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with pyrazole derivatives under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods often scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological molecules makes it useful in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its function and leading to cell death. This property is exploited in anticancer therapies. Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: An antiseptic agent with applications in wound treatment.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Propiedades
Número CAS |
90878-34-5 |
|---|---|
Fórmula molecular |
C23H17N3O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-acridin-9-yl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H17N3O/c1-15-21(23(27)26(25-15)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-14,21H,1H3 |
Clave InChI |
KRHKOBFWNUMYEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
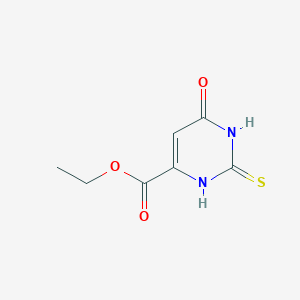


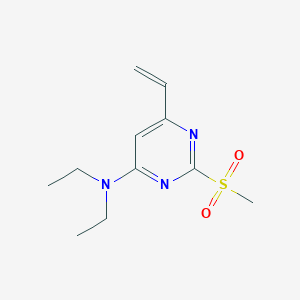
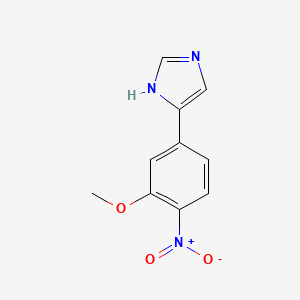
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
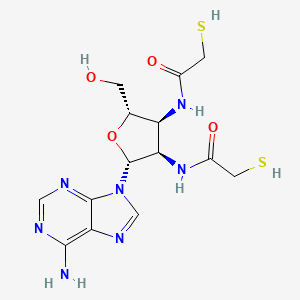
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
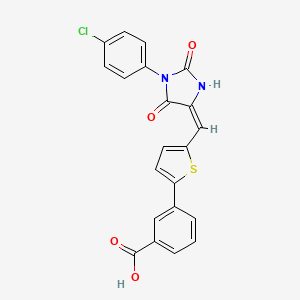
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)

![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
